molecular formula C7H12N4 B1444855 3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1174645-65-8

3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B1444855
CAS RN: 1174645-65-8
M. Wt: 152.2 g/mol
InChI Key: WJXSFSALUZCCJQ-UHFFFAOYSA-N
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Description

3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (DMTP) is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. DMTP has a unique structure that makes it a promising candidate for drug development and other applications.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • Synthesis of Indolizines and Triazolopyridines : The pyridinium salts underwent reactions to give indolizine derivatives and 8aH-1,2,4-triazolo[4,3-a]pyridine, demonstrating the compound's versatility in forming diverse heterocyclic compounds (Dawood, 2004).

  • Formation of Pyrazolines and Pyrazoles : This research involved synthesizing a series of 2-pyrazolines from α,β-unsaturated ketones, showing the compound's utility in creating pyrazoline and pyrazole derivatives with potential biological applications (Hassan, 2013).

Biological Activity and Potential Therapeutic Uses

  • Antimicrobial and Anticancer Activity : Studies have indicated that certain derivatives of the compound exhibit significant antibacterial and anticancer activities, making them potential candidates for therapeutic applications (Mallisetty et al., 2022).

  • Anticonvulsant Activity : Some synthesized derivatives have shown potent anticonvulsant activity, suggesting their potential use in treating seizure disorders (Kelley et al., 1995).

Methodological Advancements in Synthesis

  • Optimization of Synthesis Process : Research has focused on optimizing the synthesis method for derivatives of the compound, improving efficiency and yield (Zhang et al., 2019).

  • Novel Synthetic Routes : Studies have also explored new routes for synthesizing azolo[1,5-a]pyrimidines and related compounds, expanding the scope of chemical synthesis possibilities (Elmaati, 2002).

properties

IUPAC Name

3,8-dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-5-7-10-9-6(2)11(7)4-3-8-5/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXSFSALUZCCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NN=C(N2CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1174645-65-8
Record name 3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 3
3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 4
3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 5
3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

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